molecular formula C11H11NO2S B12215951 {[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid CAS No. 60122-35-2

{[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid

Cat. No.: B12215951
CAS No.: 60122-35-2
M. Wt: 221.28 g/mol
InChI Key: ZYOBRMAFGDNIOK-UHFFFAOYSA-N
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Description

Acetic acid, [(1H-indol-3-ylmethyl)thio]- is a compound that features an indole moiety linked to an acetic acid group via a thioether linkage. This compound is part of the broader class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, [(1H-indol-3-ylmethyl)thio]- typically involves the reaction of indole derivatives with acetic acid derivatives under specific conditions. One common method includes the reaction of indole-3-methanethiol with acetic anhydride in the presence of a base such as pyridine . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: Acetic acid, [(1H-indol-3-ylmethyl)thio]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nitro compounds

Major Products:

Mechanism of Action

The mechanism of action of acetic acid, [(1H-indol-3-ylmethyl)thio]- involves its interaction with various molecular targets and pathways. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, the compound’s ability to undergo electrophilic substitution reactions allows it to interact with and modify biological molecules, further contributing to its biological activity .

Comparison with Similar Compounds

Properties

CAS No.

60122-35-2

Molecular Formula

C11H11NO2S

Molecular Weight

221.28 g/mol

IUPAC Name

2-(1H-indol-3-ylmethylsulfanyl)acetic acid

InChI

InChI=1S/C11H11NO2S/c13-11(14)7-15-6-8-5-12-10-4-2-1-3-9(8)10/h1-5,12H,6-7H2,(H,13,14)

InChI Key

ZYOBRMAFGDNIOK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CSCC(=O)O

Origin of Product

United States

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